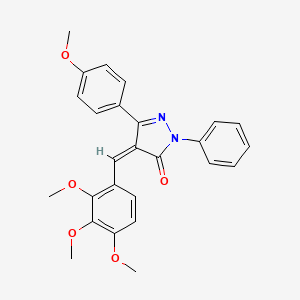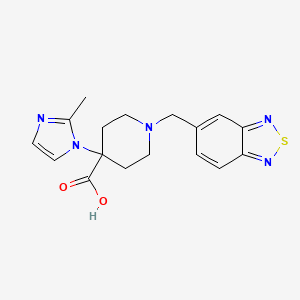
4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Descripción general
Descripción
4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.05211239 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is the nuclear factor κB (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, cancer, and more .
Mode of Action
The compound interacts with its target by blocking the excitation of the NF-κB signaling pathway . This interaction results in a significant inhibition of the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells .
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which is a key player in regulating the immune response to infection . The downstream effects of this interaction include the reduction of secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its significant in vivo effects, such as reducing secondary foot swelling and arthritic index in aia rats .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the production of TNF-α and IL-1β in serum . Histopathological analysis revealed that the compound alleviated inflammatory cell infiltration and synovial hyperplasia in rats with AIA .
Action Environment
The compound’s significant in vivo effects suggest that it is likely to be stable and effective under physiological conditions .
Propiedades
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c15-21(18,19)12-8-6-11(7-9-12)14-16-13(17-20-14)10-4-2-1-3-5-10/h1-9H,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBZQZMCCHVZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5480745.png)
![4-bromo-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5480753.png)
![3-methyl-7-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5480767.png)

![4-methoxybenzyl 2-{3-[(2-furylmethyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5480793.png)
![N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)propanamide](/img/structure/B5480797.png)
![3-{[1-(N-methylglycyl)-3-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5480805.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5480808.png)
![1-[3-(4-chlorophenyl)acryloyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5480822.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5480832.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5480846.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1-methylpiperidin-2-yl)acetamide](/img/structure/B5480849.png)
